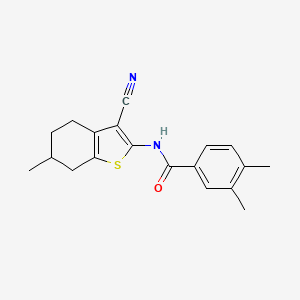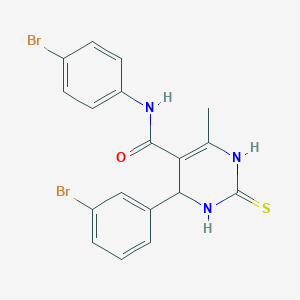![molecular formula C18H19ClO3 B5156657 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde, also known as CEPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzaldehyde family and has a molecular weight of 345.83 g/mol. The purpose of
Mécanisme D'action
The mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde may induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde can inhibit the expression of certain genes involved in cancer cell growth and proliferation, as well as reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde and identify potential targets for its therapeutic use. Finally, studies are needed to assess the efficacy of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in animal models and clinical trials to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 3-(4-ethylphenoxy)propyl chloride. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. The yield of this reaction is typically around 50%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-14-4-7-17(8-5-14)21-10-3-11-22-18-9-6-16(19)12-15(18)13-20/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYNBKJLWMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![N-(2-methoxy-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5156602.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)


![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
